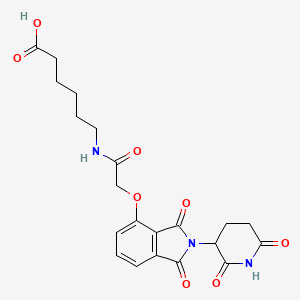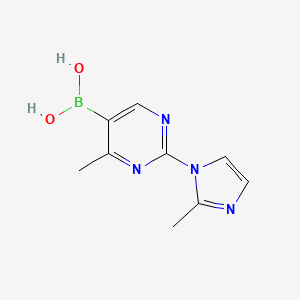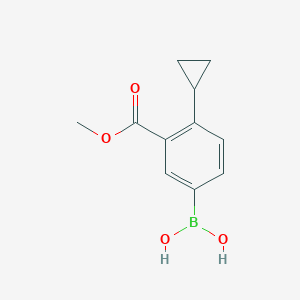
Thalidomide-O-acetamido-C5-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-acetamido-C5-acid is a chemically synthesized conjugate that acts as an E3 ligase ligand-linker. It combines the cereblon ligand derived from thalidomide with a linker commonly utilized in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is significant in the field of medicinal chemistry due to its role in targeted protein degradation.
准备方法
Synthetic Routes and Reaction Conditions
Thalidomide-O-acetamido-C5-acid is synthesized through a series of chemical reactions that involve the conjugation of thalidomide with an aliphatic spacer and a primary amine . The synthetic route typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a reactive functional group.
Conjugation with Spacer: The activated thalidomide is then conjugated with an aliphatic spacer, which serves as a linker.
Introduction of Primary Amine: Finally, a primary amine is introduced to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and ensure consistency.
化学反应分析
Types of Reactions
Thalidomide-O-acetamido-C5-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions can occur, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Thalidomide-O-acetamido-C5-acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving protein degradation and cellular processes.
Medicine: It has potential therapeutic applications in treating diseases by targeting specific proteins for degradation.
Industry: The compound is used in the development of new drugs and therapeutic agents.
作用机制
Thalidomide-O-acetamido-C5-acid exerts its effects by acting as a ligand for E3 ligase, which ubiquitinylates proteins to commit them for proteolytic destruction . The molecular targets and pathways involved include the ubiquitin-proteasome system, where the compound facilitates the degradation of target proteins by tagging them with ubiquitin molecules.
相似化合物的比较
Thalidomide-O-acetamido-C5-acid is unique due to its specific structure and function as an E3 ligase ligand-linker. Similar compounds include:
Lenalidomide: Another thalidomide analogue with immunomodulatory properties.
Pomalidomide: A more potent analogue used in the treatment of multiple myeloma.
Mezigdomide: A newer analogue with enhanced efficacy and reduced side effects.
These compounds share similar mechanisms of action but differ in their potency, side effects, and specific applications.
属性
分子式 |
C21H23N3O8 |
|---|---|
分子量 |
445.4 g/mol |
IUPAC 名称 |
6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H23N3O8/c25-15-9-8-13(19(29)23-15)24-20(30)12-5-4-6-14(18(12)21(24)31)32-11-16(26)22-10-3-1-2-7-17(27)28/h4-6,13H,1-3,7-11H2,(H,22,26)(H,27,28)(H,23,25,29) |
InChI 键 |
HRCDLLMFGHROIQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14092083.png)
![1-(3-Methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092113.png)
![2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)-](/img/structure/B14092116.png)


![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092129.png)
![2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B14092131.png)
![8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-3,9-dihydro-2H-purin-2-one](/img/structure/B14092149.png)
![Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate](/img/structure/B14092156.png)
![5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14092157.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14092163.png)
![tert-butyl N-[(2S)-1-[(2S)-2-[(1-diphenoxyphosphoryl-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14092170.png)

![1-(4-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092180.png)
